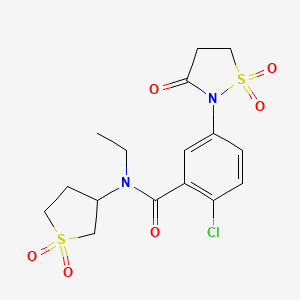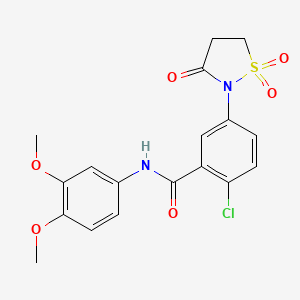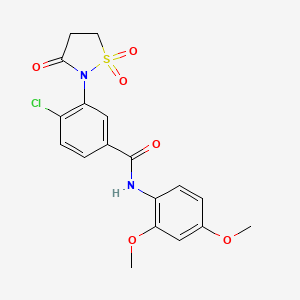![molecular formula C18H21ClN2OS B6525501 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride CAS No. 1177598-60-5](/img/structure/B6525501.png)
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole” is a chemical compound with the molecular formula C17H18N2OS . It has a molecular weight of 298.4 . The compound is also known by registry numbers ZINC000002054761, ZINC000063182360 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazole ring attached to a sulfanyl group, which is further connected to an ethylphenoxy group . The InChI key for this compound is RFAZWAQITNKZLS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.4 . Its solubility in DMSO is unknown . More research may be needed to provide a detailed analysis of its physical and chemical properties.科学的研究の応用
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride has been studied for its potential use in various scientific fields. It has been studied for its potential use in the treatment of various diseases and conditions, such as cancer, inflammation, and neurological disorders. This compound has also been studied for its potential use as a drug delivery system.
作用機序
The exact mechanism of action of 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride is not yet known. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been found to inhibit the activity of certain transcription factors, such as NF-κB and AP-1.
Biochemical and Physiological Effects
This compound has been found to possess a variety of pharmacological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant activities. This compound has also been found to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, and transcription factors, such as NF-κB and AP-1.
実験室実験の利点と制限
The advantages of using 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride in laboratory experiments include its low cost, availability, and ease of synthesis. The major limitation of this compound is its lack of specificity, as it has been found to inhibit a variety of enzymes and transcription factors.
将来の方向性
The potential future directions for 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride research include further investigation into the exact mechanism of action of this compound, the development of more specific and selective inhibitors of enzymes and transcription factors, and the exploration of potential therapeutic applications of this compound, such as in the treatment of cancer and inflammation. In addition, further research into the potential use of this compound as a drug delivery system is warranted. Finally, further research into the safety and toxicity of this compound is needed.
合成法
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride can be synthesized by a variety of methods. The most common method of synthesis is by the reaction of 4-ethylphenoxyethanol with thiophosgene in the presence of a base. The reaction is carried out in an inert atmosphere and yields this compound as the major product. Other methods of synthesis include the reaction of 4-ethylphenoxyethanol with sulfur dichloride and the synthesis of this compound from 4-ethylphenoxyethanol and thiophosgene in the presence of a base.
特性
IUPAC Name |
2-[2-(4-ethylphenoxy)ethylsulfanyl]-1-methylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS.ClH/c1-3-14-8-10-15(11-9-14)21-12-13-22-18-19-16-6-4-5-7-17(16)20(18)2;/h4-11H,3,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUZRHLHJZQLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525422.png)
![4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525423.png)
![7-hydroxy-3-(2-methoxyphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one hydrochloride](/img/structure/B6525424.png)
![6-chloro-5,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6525434.png)
![3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride](/img/structure/B6525435.png)
![7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-3-phenyl-4H-chromen-4-one dihydrochloride](/img/structure/B6525443.png)
![ethyl 4-[2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B6525453.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6525454.png)

![ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6525482.png)


![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525506.png)
![ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525507.png)